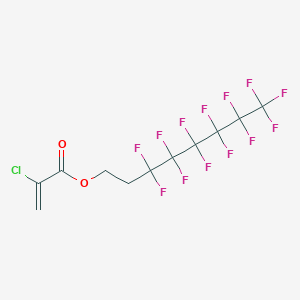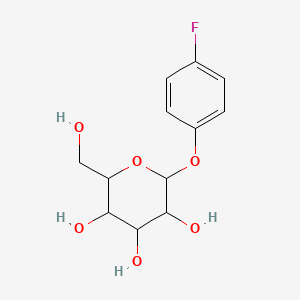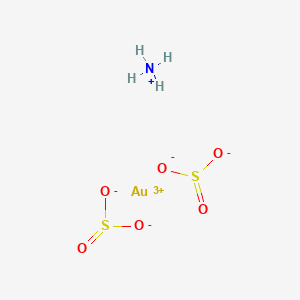
Ammonium gold sulphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium gold sulphite is a chemical compound with the formula AuH4NO3S. It is a gold complex that is widely used in various industrial and scientific applications, particularly in the field of electroplating. The compound is known for its ability to produce smooth, bright, and ductile gold deposits, making it a popular choice for non-cyanide gold plating baths.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium gold sulphite can be synthesized by reacting gold chloride (KAuCl4) with sodium sulphite (Na2SO3) in an aqueous solution. The reaction typically involves dissolving the two compounds separately in deionized water and then mixing the solutions together . The resulting solution contains the this compound complex.
Industrial Production Methods
In industrial settings, this compound is produced using electroplating bath solutions. These solutions often contain an alkali metal or this compound, along with other additives such as thallium metal salts to enhance the brightness and grain refinement of the gold deposit . The pH of the electroplating solution is maintained within a specific range to ensure the stability of the gold complex.
Chemical Reactions Analysis
Types of Reactions
Ammonium gold sulphite undergoes various chemical reactions, including:
Oxidation: The gold complex can be oxidized to form metallic gold and other by-products.
Reduction: The gold complex can be reduced to produce gold metal.
Substitution: The sulphite ions in the complex can be substituted with other ligands under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reducing agents: Such as sodium borohydride (NaBH4) and hydrazine (N2H4).
Substitution reagents: Such as ethylenediamine and picric acid to stabilize the gold complex.
Major Products Formed
The major products formed from these reactions include metallic gold, sulphur dioxide (SO2), and various gold complexes depending on the specific reaction conditions.
Scientific Research Applications
Ammonium gold sulphite has a wide range of scientific research applications, including:
Chemistry: Used in the preparation of gold nanoparticles and other gold-based materials.
Biology: Employed in the development of biosensors and other diagnostic tools.
Medicine: Investigated for its potential use in drug delivery systems and cancer treatment.
Mechanism of Action
The mechanism by which ammonium gold sulphite exerts its effects involves the reduction of the gold complex to metallic gold. This process is facilitated by the presence of reducing agents and specific reaction conditions. The molecular targets and pathways involved in this process include the interaction of the gold complex with various ligands and the subsequent reduction to form gold metal .
Comparison with Similar Compounds
Similar Compounds
Ammonium sulphite: (NH4)2SO3
Ammonium thiosulfate: (NH4)2S2O3
Ammonium persulfate: (NH4)2S2O8
Uniqueness
Ammonium gold sulphite is unique in its ability to produce high-quality gold deposits without the use of toxic cyanide-based compounds. This makes it a safer and more environmentally friendly option for gold plating applications. Additionally, its stability and versatility in various reaction conditions further enhance its appeal for industrial and scientific use .
Properties
Molecular Formula |
AuH4NO6S2 |
|---|---|
Molecular Weight |
375.14 g/mol |
IUPAC Name |
azanium;gold(3+);disulfite |
InChI |
InChI=1S/Au.H3N.2H2O3S/c;;2*1-4(2)3/h;1H3;2*(H2,1,2,3)/q+3;;;/p-3 |
InChI Key |
GABPAXJCPQEORA-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].[O-]S(=O)[O-].[O-]S(=O)[O-].[Au+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


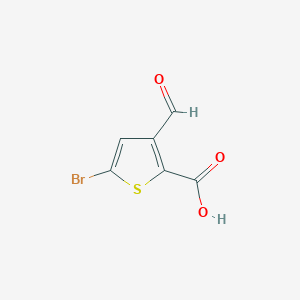
![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)
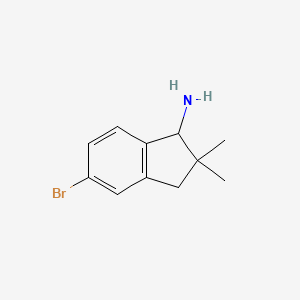

![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)


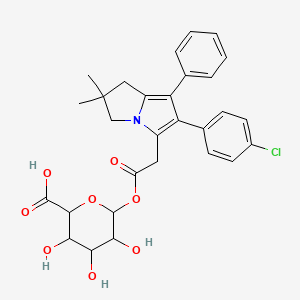


![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)
